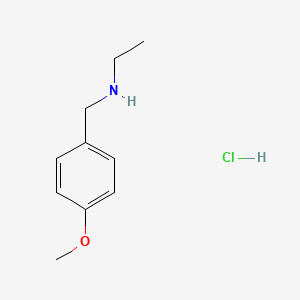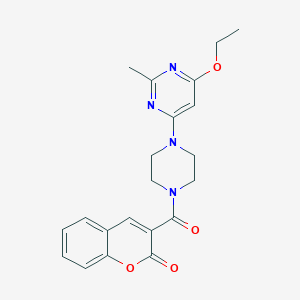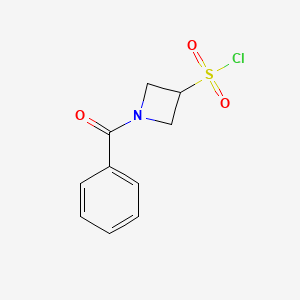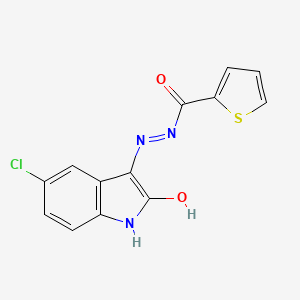![molecular formula C13H12F3NO2 B2455075 N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide CAS No. 2411266-42-5](/img/structure/B2455075.png)
N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide, also known as CP-544326, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of cyclopropylamino acids and has been shown to exhibit potent activity against several types of cancer cells. In
Wirkmechanismus
The mechanism of action of N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is a key enzyme involved in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has been shown to selectively inhibit HDAC1 and HDAC2, which are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects
N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and proliferation. N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide for lab experiments is its potent activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the study of N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide include the development of more efficient synthesis methods, the study of its potential therapeutic applications in combination with other drugs or therapies, and the study of its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide involves several steps, starting with the preparation of the cyclopropylamine intermediate. This intermediate is then reacted with the trifluoromethylphenylacetic acid to form the desired product. The final compound is obtained through the reaction of the intermediate with oxirane-2-carboxylic acid. This synthesis method has been optimized to produce high yields of N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide with good purity.
Wissenschaftliche Forschungsanwendungen
N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that this compound exhibits potent activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)9-3-1-2-8(6-9)12(4-5-12)17-11(18)10-7-19-10/h1-3,6,10H,4-5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQURLZOUSWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2454992.png)
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2454994.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2454996.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2454998.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide](/img/structure/B2455003.png)
![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2455005.png)
![N-(3-chlorophenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2455007.png)



![4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2455015.png)